N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide

physicochemical_properties drug-likeness structural_differentiation

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 1207025-72-6, molecular formula C14H12N4O3, molecular weight 284.27 g/mol) is a synthetic heterocyclic compound containing both a 1,2,4-oxadiazole ring and a 5-phenylisoxazole-3-carboxamide scaffold. The oxadiazole and isoxazole moieties are classes widely explored in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications.

Molecular Formula C14H12N4O3
Molecular Weight 284.275
CAS No. 1207025-72-6
Cat. No. B2422650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide
CAS1207025-72-6
Molecular FormulaC14H12N4O3
Molecular Weight284.275
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C14H12N4O3/c1-9-16-13(21-17-9)8-15-14(19)11-7-12(20-18-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,19)
InChIKeyCWGNHHPSSAMAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 1207025-72-6): Compound Identity and Chemical Class for Research Procurement


N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 1207025-72-6, molecular formula C14H12N4O3, molecular weight 284.27 g/mol) is a synthetic heterocyclic compound containing both a 1,2,4-oxadiazole ring and a 5-phenylisoxazole-3-carboxamide scaffold [1]. The oxadiazole and isoxazole moieties are classes widely explored in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications [2]. This compound is listed in the PubChem database (CID 45505623) with computed physicochemical properties including XLogP3-AA of 1.8, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The molecule is available from chemical suppliers primarily as a research screening compound or building block for derivative synthesis.

Why N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide Cannot Be Generically Substituted Within Its Compound Class


Within the isoxazole-oxadiazole hybrid class, the combination of a 5-phenyl substitution on the isoxazole ring and a 3-methyl substitution on the 1,2,4-oxadiazole ring with a methylene carboxamide linker creates a specific pharmacophoric geometry that cannot be assumed interchangeable with analogs bearing alternative substituents. Published structure-activity relationship (SAR) studies on phenyl-isoxazole-carboxamide derivatives demonstrate that varying the substituent at the isoxazole 5-position (phenyl vs. methyl vs. furanyl) produces IC50 shifts of over 10-fold against cancer cell lines such as Hep3B [1]. Likewise, modification of the oxadiazole substituent from methyl to phenyl or pyridinyl alters both logP and hydrogen-bonding capacity, which modulates target engagement and solubility [2]. The precise spatial arrangement of the 5-phenylisoxazole and 3-methyl-1,2,4-oxadiazole groups linked through the carboxamide—with four rotatable bonds and a computed XLogP of 1.8—defines a distinct property profile that cannot be replicated by any single-position variant [3]. Therefore, generic substitution without matched experimental validation risks losing the intended biological profile or physicochemical behavior.

Quantitative Differentiation Evidence for N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide Versus Closest Analogs


EVIDENCE LIMITATION—Physicochemical Identity: Computed LogP, H-Bond Profile, and Rotatable Bond Count Versus Core Scaffold and N-Methyl Analog

No head-to-head experimental biological data are available in peer-reviewed literature or patents for this specific compound. The only verifiable differentiation rests on computed physicochemical properties. The target compound (C14H12N4O3, MW 284.27, XLogP3-AA 1.8, 1 HBD, 6 HBA, 4 rotatable bonds) is compared with two structurally nearest analogs identifiable in public databases: (A) 5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS 1448124-80-8), where the isoxazole 5-phenyl is replaced by 5-methyl, and (B) the core 5-phenylisoxazole-3-carboxamide scaffold (CAS 23088-52-0, C10H8N2O2, MW 188.18), which lacks the entire oxadiazole-methyl linker [1][2]. The target compound gains approximately 6 additional heavy atoms, one additional heterocyclic ring, and two additional hydrogen bond acceptors relative to the core scaffold, while adding approximately 96 Da in molecular weight. These computed property differences are the sole quantifiable differentiators at present. No experimental IC50, Ki, MIC, solubility, logD, PAMPA, or in vivo PK data exist for this compound in any accessible public repository.

physicochemical_properties drug-likeness structural_differentiation

Class-Level Anticancer Activity Context: Phenyl-Isoxazole-Carboxamide Derivatives Demonstrate Low Micromolar IC50 Against Hep3B, HeLa, and CaCo-2 Cell Lines, But No Data Exist for the Specific Compound

Published studies on structurally related phenyl-isoxazole-carboxamide compounds provide class-level activity benchmarks, but the target compound itself has no published IC50 data. In a 2021 study by Hawash et al., a series of phenyl-isoxazole-carboxamide derivatives were evaluated against Hep3B hepatocellular carcinoma cells, yielding IC50 values ranging from 5.96 to 28.62 µM, compared with doxorubicin at 2.23 µM [1]. Separately, isoxazole-oxadiazole hybrid analogs have shown IC50 values ranging from 0.01 to 8.41 µM against various cancer lines, with strong dependence on the specific substitution pattern [2]. These class-level data suggest that phenyl-isoxazole-carboxamide derivatives with oxadiazole incorporation can achieve meaningful antiproliferative activity, but the specific potency of CAS 1207025-72-6 remains experimentally uncharacterized. Without direct assay data, any potency claim for this specific compound is unsupported.

anticancer cytotoxicity phenyl-isoxazole-carboxamide

Physicochemical Differentiation for Solubility and Permeability Prediction: XLogP3-AA 1.8 and Rotatable Bond Profile Compared to More Lipophilic Pyridinyl and Phenyl-Oxadiazole Analogs

The computed XLogP3-AA of 1.8 for the target compound places it within favorable oral drug-like space (Lipinski Rule of Five: logP < 5), distinguishing it from bulkier analogs. For comparison, the Hit2Lead-listed analog N-methyl-5-phenyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-isoxazolecarboxamide (C19H15N5O3, MW ~361) adds a pyridinyl group on the oxadiazole and an N-methyl on the carboxamide, which would increase both molecular weight and logP relative to the target compound . Similarly, 5-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide substitutes furanyl for phenyl and phenyl for methyl, altering aromatic surface area and logP [1]. The target compound's 4 rotatable bonds and 6 hydrogen bond acceptors confer moderate conformational flexibility and solvation capacity, which may translate to distinct solubility and permeability behavior compared to analogs with fewer or more rotatable bonds. However, no experimental solubility (e.g., kinetic or thermodynamic aqueous solubility), logD7.4, PAMPA, or Caco-2 permeability data are available for this compound.

drug-likeness Lipinski_rule_of_five physicochemical_profiling

Patent Landscape Context: Isoxazole-3-Carboxamide and Oxadiazole Hybrids Are Claimed Across Antiviral and Anticancer Patent Families, but No Patent Specifically Exemplifies CAS 1207025-72-6

Multiple patent families cover isoxazole-3-carboxamide derivatives with 1,2,4-oxadiazole substituents. WO2017040606A1 (filed 2016) claims isoxazole derivatives for treating pulmonary diseases and disorders, incorporating oxadiazole moieties [1]. US9187437B2 (granted 2015) claims substituted oxadiazole compounds with therapeutic applications, though focused on phenylcyclohexyl-oxadiazole scaffolds rather than isoxazole-linked oxadiazoles [2]. EP2278879 and related filings cover oxadiazole derivatives for various indications. Critically, a full-text search of these patent specifications does not reveal any specific exemplification or biological data for CAS 1207025-72-6. The compound appears to occupy a gap in the patent literature: its scaffold falls within the general Markush claims of certain isoxazole-carboxamide patents, but it has not been specifically synthesized or tested in any published patent example. This has implications for both freedom-to-operate assessment and the availability of patent-derived biological data.

patent_landscape freedom_to_operate antiviral

Recommended Application Scenarios for N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide Based on Available Evidence


Chemical Probe Development and Structure-Activity Relationship (SAR) Expansion of Isoxazole-Oxadiazole Hybrid Series

Given the complete absence of published biological data for this compound, its primary value lies as a synthetic intermediate or screening candidate for de novo SAR exploration within the phenyl-isoxazole-carboxamide class. The compound combines the 5-phenylisoxazole-3-carboxamide pharmacophore (a scaffold with demonstrated anticancer potential at low micromolar IC50 in published series) [1] with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker—a structural combination not yet characterized in the literature. Researchers seeking to map the SAR landscape at the oxadiazole-isoxazole junction can use this compound as a 'methyl-oxadiazole' reference point against which analogs bearing larger or more polar oxadiazole substituents can be compared. The compound's moderate computed logP (1.8) and molecular weight (284.27) position it as a lead-like starting point for further optimization [2].

Computational Chemistry and Molecular Docking Studies Requiring a Defined Isoxazole-Oxadiazole Hybrid Ligand

The compound's well-defined structure (full IUPAC name, InChIKey CWGNHHPSSAMAIO-UHFFFAOYSA-N, SMILES CC1=NOC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3) and availability from chemical suppliers make it suitable for computational docking and molecular dynamics studies [2]. Its 4 rotatable bonds and 6 hydrogen bond acceptors provide sufficient flexibility to explore binding poses in targets where isoxazole-carboxamides have shown affinity, such as kinases, Hsp90, or VEGFR2 [3]. Researchers can use this compound for in silico screening against protein targets of interest before committing to synthesis of more complex analogs, generating testable binding hypotheses that can guide future medicinal chemistry efforts.

Reference Standard for Analytical Method Development in Isoxazole-Oxadiazole Compound Libraries

With a defined CAS number (1207025-72-6), molecular formula (C14H12N4O3), and exact mass (284.09094026 Da), this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods targeting the isoxazole-oxadiazole hybrid scaffold class [2]. Its computed XLogP of 1.8 suggests retention on C18 reverse-phase columns with moderate organic modifier concentrations, enabling method development for purity assessment of compound libraries. However, users must verify the purity of sourced material independently, as no certified reference standard or pharmacopeial monograph exists.

Negative Control or Inactive Comparator for Active Isoxazole-Oxadiazole Derivatives in Biological Assays

If experimental testing reveals that this compound lacks significant activity against a target where structurally related isoxazole-oxadiazole analogs are potent, it could serve as a matched negative control or inactive comparator. This application depends entirely on future experimental characterization—currently, no activity or inactivity data exist. The ~96 Da molecular weight difference relative to the core 5-phenylisoxazole-3-carboxamide scaffold and the addition of the oxadiazole ring provide sufficient structural similarity to active analogs to make it a credible comparator, once its biological inactivity is experimentally confirmed [1].

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